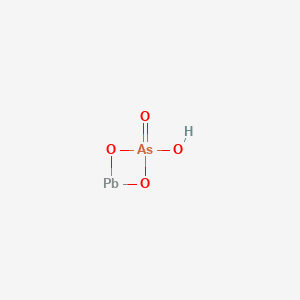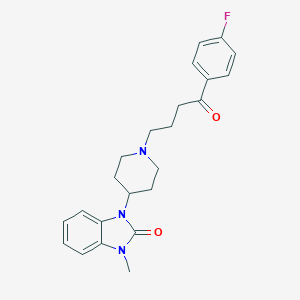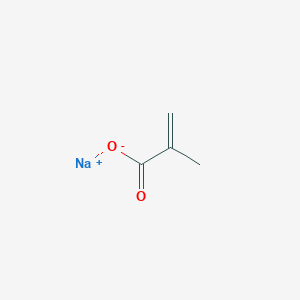
Sodium methacrylate
Vue d'ensemble
Description
Sodium methacrylate is a sodium carboxylate . It is a compound with the molecular formula C4H5NaO2 . It can be obtained by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . It can be used to prepare other methacrylates, such as reacting with zinc chloride to obtain zinc methacrylate .
Synthesis Analysis
Sodium methacrylate can be synthesized by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . In the field of polymer chemistry, sodium methacrylate is used as a building block for the synthesis of highly transparent and flexible materials .Molecular Structure Analysis
The molecular structure of Sodium methacrylate can be analyzed using Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Sodium methacrylate participates in radical polymerization processes . The characteristic secondary reaction for methacrylate monomers is depropagation, which becomes important at elevated reaction temperatures .Physical And Chemical Properties Analysis
Sodium methacrylate has a molecular weight of 109.08 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It also has a rotatable bond count of 1 .Applications De Recherche Scientifique
-
Synthesis of (Meth)Acrylates
- Field : Organic Chemistry
- Application : Sodium methacrylate is used in the synthesis of (meth)acrylate-based monomers and polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Method : Sodium methacrylate (1.1 mol), bromo-acetyl benzofuran (1 mol), sodium iodide (0.1 mol) and triethylbenzylammoniumchloride (TEBAC) (0.1 mol) as catalyst are mixed in 100 mL acetonitrile at 70°C in a reflux condenser for 20 h .
- Results : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
-
Recycling Approaches for Acrylate and Methacrylate Polymers
- Field : Materials Science
- Application : Acrylate and methacrylate polymers, which are derivatives of acrylic or methacrylic acid, are among the most proposed materials for their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
- Method : The paper discusses the advantages and challenges of this class of smart polymers focusing on their current technological applications in medical, electronic, food packaging and environmental remediation fields .
- Results : The paper also deals with the main issue of their recyclability, considering that the current commercial bioplastics are not yet able to meet the global needs as much as to totally replace fossil-fuel-based products .
-
Use of Polymethacrylate Systems in Industrial Applications
- Field : Industrial Chemistry
- Application : Polymethacrylate systems, which include Sodium methacrylate, are used as highly stable, recyclable catalysts in industrial biotransformation . They are also used as an adsorbent for blood purification in extracorporeal therapy .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these systems results in highly stable, recyclable catalysts and effective adsorbents for blood purification .
-
Functional Methacrylate Ester Monomer and Polymer Synthesis
- Field : Polymer Chemistry
- Application : Sodium methacrylate is used in the synthesis of functional methacrylate ester monomers and polymers . These polymers are used to prepare polymers with planned pendant reactive groups .
- Method : Sodium methacrylate (1.1 mol), bromo-acetyl benzofuran (1 mol), sodium iodide (0.1 mol) and triethylbenzylammoniumchloride (TEBAC) (0.1 mol) as catalyst are mixed in 100 mL acetonitrile at 70°C in a reflux condenser for 20 h .
- Results : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
-
Biomedical Applications of Polyelectrolytes
- Field : Biomedical Engineering
- Application : The hydrophilicity and biocompatibility of the PMAA and the corresponding sodium salt (PMA sodium salt), together with their ability to absorb water molecules and swell, make these polyelectrolytes interesting materials for biomedical applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these systems results in highly stable, recyclable catalysts and effective adsorbents for blood purification .
-
UV Absorbance in Polymerization
- Field : Polymer Science
- Application : Sodium methacrylate is used in the polymerization process where the resulting polymers exhibit UV absorbance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More of the cyclization reaction takes place during the earlier part of the polymerization .
-
Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches
- Field : Materials Science
- Application : Acrylate and methacrylate polymers, which are respectively derivatives of acrylic or methacrylic acid, are among the most proposed materials for their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
- Method : The paper discusses the advantages and challenges of this class of smart polymers focusing on their current technological applications in medical, electronic, food packaging and environmental remediation fields .
- Results : The paper also deals with the main issue of their recyclability, considering that the current commercial bioplastics are not yet able to meet the global needs as much as to totally replace fossil-fuel-based products .
-
Functional Methacrylate Ester Monomer and Polymer Synthesis from Arylacetylhalide Compounds
- Field : Organic Chemistry
- Application : Sodium methacrylate is used in the synthesis of functional methacrylate ester monomers and polymers . These polymers are used to prepare polymers with planned pendant reactive groups .
- Method : Sodium methacrylate (1.1 mol), bromo-acetyl benzofuran (1 mol), sodium iodide (0.1 mol) and triethylbenzylammoniumchloride (TEBAC) (0.1 mol) as catalyst are mixed in 100 mL acetonitrile at 70°C in a reflux condenser for 20 h .
- Results : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
-
UV Absorbance in Polymerization
- Field : Polymer Science
- Application : Sodium methacrylate is used in the polymerization process where the resulting polymers exhibit UV absorbance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More of the cyclization reaction takes place during the earlier part of the polymerization .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHXMAHPHADTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-41-4 (Parent), 25087-26-7 (Parent) | |
| Record name | Sodium methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium polymethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9044823 | |
| Record name | Sodium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline] | |
| Record name | Sodium methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water | |
| Record name | SODIUM METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium methacrylate | |
CAS RN |
5536-61-8, 25086-62-8, 54193-36-1 | |
| Record name | Sodium methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium polymethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, homopolymer, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3SU355NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

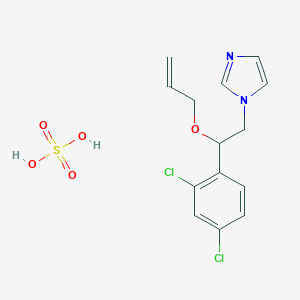
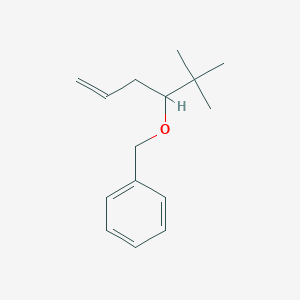
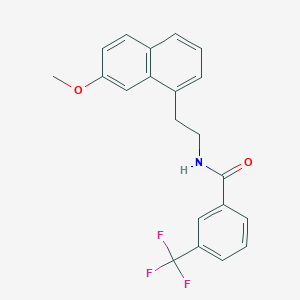
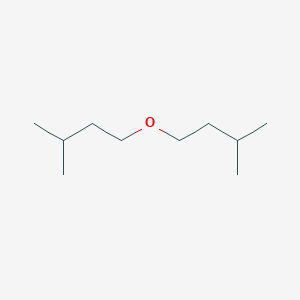
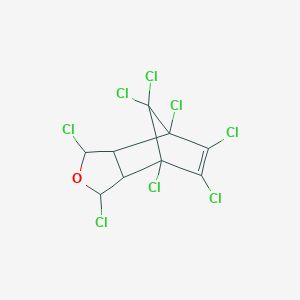
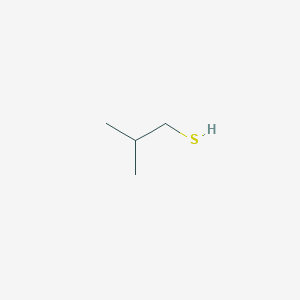
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
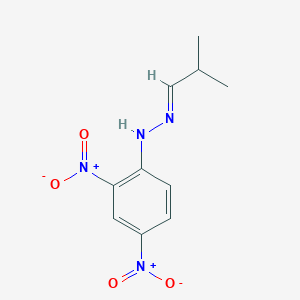
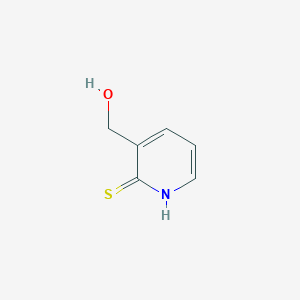
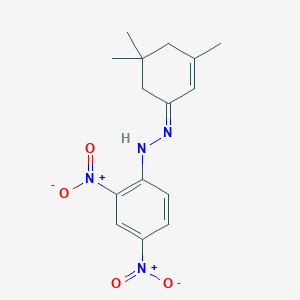
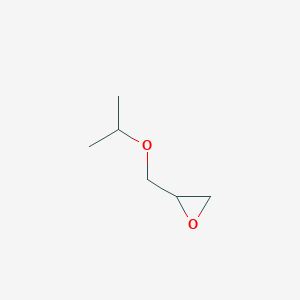
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
